N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a nicotinamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of heterocyclic scaffolds to which this compound belongs, are known to be valuable in organic synthesis and pharmaceutical chemistry .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, which this compound is a derivative of, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines and their derivatives have been shown to inhibit acetylcholinesterase, butrylcholinesterase, and lipoxygenase , suggesting that they may impact cholinergic signaling and lipid metabolism.
Result of Action
Given the inhibitory activities of similar imidazo[1,2-a]pyridine derivatives against acetylcholinesterase, butrylcholinesterase, and lipoxygenase , it can be inferred that this compound may have potential therapeutic applications.
Action Environment
The synthesis of similar compounds has been achieved under mild, metal-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by its functionalization and subsequent coupling with the nicotinamide derivative.
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Functionalization: The imidazo[1,2-a]pyridine core is then functionalized using radical reactions, transition metal catalysis, or metal-free oxidation.
Coupling with Nicotinamide: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with a nicotinamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen functionalities.
Reduction: Employing reducing agents to remove oxygen functionalities or add hydrogen.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and substituents.
Nicotinamide Derivatives: Compounds that feature the nicotinamide moiety but have different substituents attached to the aromatic ring.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-5-4-10-28-12-17(26-19(13)28)15-6-2-3-7-16(15)27-20(29)14-8-9-18(25-11-14)21(22,23)24/h2-12H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBIBYAWNXZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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